2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Overview
Description
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C16H26O7S . It is widely used as a linker in the synthesis of antibody-drug conjugates (ADCs) due to its ability to form stable covalent bonds. This compound is also known for its role in various chemical reactions, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate is a type of linker molecule . Its primary targets are typically therapeutic agents and carrier molecules in the context of antibody-drug conjugates (ADCs) . The role of this compound is to connect the therapeutic agent to the carrier molecule, allowing the therapeutic agent to be delivered directly to the target cells .
Mode of Action
The compound interacts with its targets by forming covalent bonds . This allows the therapeutic agent to remain attached to the carrier molecule until it reaches the target site . Once at the target site, the bond can be cleaved, releasing the therapeutic agent to exert its effects .
Biochemical Pathways
The specific biochemical pathways affected by 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate would depend on the therapeutic agent that it is linked to .
Pharmacokinetics
As a linker molecule, it is expected to have minimal impact on the bioavailability of the therapeutic agent . The pharmacokinetics of the overall ADC would be more relevant, which would depend on the properties of the therapeutic agent and the carrier molecule .
Result of Action
The molecular and cellular effects of 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate are primarily related to its role as a linker . By connecting a therapeutic agent to a carrier molecule, it allows for targeted drug delivery . This can enhance the efficacy of the therapeutic agent and reduce off-target effects .
Action Environment
Environmental factors such as pH and temperature can influence the stability of the bond formed by 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate . For instance, in the acidic environment of a tumor, the bond may be more likely to be cleaved, releasing the therapeutic agent . Additionally, the compound should be stored in a dry, room temperature environment for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves the reaction of polyethylenglycol monomethylether with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through various techniques such as distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents and are usually conducted under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is used as a reagent in organic synthesis, particularly in the formation of stable covalent bonds in complex molecules.
Biology and Medicine: The compound is widely used in the synthesis of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy. The linker ensures the stable attachment of the drug to the antibody, allowing for precise delivery to cancer cells.
Industry: In the industrial sector, this compound is used in the production of various polymers and surfactants. Its ability to undergo nucleophilic substitution makes it a valuable intermediate in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- 11-Methoxy-3,6,9-trioxaundecyl p-toluenesulfonate
- m-PEG4-Tos
- m-PEG5-Tos
Comparison: Compared to similar compounds, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate offers unique advantages due to its longer polyethylene glycol (PEG) chain. This increases its solubility in aqueous media and enhances its ability to form stable covalent bonds, making it particularly useful in the synthesis of antibody-drug conjugates .
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLOMMYKVYXMLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62921-76-0 | |
Record name | 3,6,9,12-Tetraoxatridecan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62921-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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